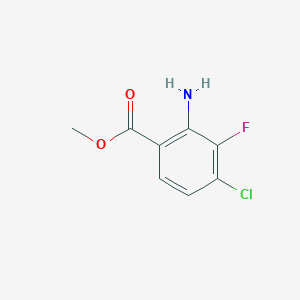

Methyl 2-amino-4-chloro-3-fluorobenzoate

Description

Contextualization within Halogenated Aminobenzoate Chemistry

Halogenated aminobenzoates are a class of compounds characterized by a benzene ring substituted with at least one halogen atom, an amino group, and a carboxylic acid or ester function. These structures are of significant importance in medicinal chemistry and serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. pharmanoble.comepitochem.com Aminobenzoate regioisomers, including ortho-, meta-, and para-aminobenzoates, are known building blocks for a variety of microbial natural products. nih.gov

The introduction of halogen atoms to the aminobenzoate scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, can affect the pharmacological profile of the final active pharmaceutical ingredient (API). pharmanoble.com For instance, related compounds like Methyl 4-amino-2-chlorobenzoate are recognized as vital building blocks in the synthesis of complex organic molecules for pharmaceutical development. nbinno.comnbinno.com Similarly, Methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of the cancer drug Dabrafenib. innospk.com

Methyl 2-amino-4-chloro-3-fluorobenzoate is a distinct member of this class, featuring a specific substitution pattern with both fluorine and chlorine atoms. The presence of multiple, different halogens offers opportunities for selective, stepwise reactions, further enhancing its synthetic utility.

Significance as a Key Synthetic Intermediate in Advanced Organic Syntheses

The true value of this compound lies in its potential as a versatile synthetic intermediate. Chemical intermediates are the foundational compounds used in the manufacturing of APIs and other fine chemicals. pharmanoble.comepitochem.com The multifunctionality of this molecule allows for a variety of chemical modifications.

Potential Synthetic Applications:

Pharmaceutical Synthesis : The aminobenzoate core is a common feature in many pharmaceutical agents. The amino group can be acylated, alkylated, or diazotized to introduce new functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations are fundamental in building the complex scaffolds of modern drugs. nih.gov

Heterocyclic Chemistry : The ortho-relationship of the amino and ester groups makes it a potential precursor for the synthesis of various heterocyclic systems, such as benzodiazepines, quinazolinones, and other fused-ring structures that are prevalent in medicinal chemistry.

Agrochemicals and Materials Science : Polysubstituted aromatic compounds are also used in the development of new agrochemicals and functional materials, where the specific substitution pattern can tune the desired physical and biological properties.

The combination of reactive sites on this compound allows chemists to devise convergent and efficient synthetic routes to target molecules, underscoring its importance as an advanced intermediate.

Structural Features and Inherent Reactivity Considerations

The reactivity of this compound is governed by the interplay of its various substituents. Understanding their electronic and steric effects is key to predicting the molecule's behavior in chemical reactions.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClFNO2 |

| Molecular Weight | 203.60 g/mol |

| Appearance | (Predicted) Solid |

Data sourced from PubChem CID 130556253. nih.gov

The benzene ring is substituted with four different groups, each imparting distinct electronic characteristics:

Amino Group (-NH2) at C2 : This is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance (+R effect). lasalle.edulibretexts.org It strongly directs incoming electrophiles to the ortho and para positions. However, in this molecule, the ortho positions (C1 and C3) are already substituted.

Methyl Ester (-COOCH3) at C1 : This group is deactivating and meta-directing. It withdraws electron density from the ring through both inductive and resonance effects (-I, -R). lasalle.eduvedantu.com

Electronic Effects of Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| -NH2 | C2 | -I (Weak) | +R (Strong) | Activating | Ortho, Para |

| -F | C3 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -Cl | C4 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -COOCH3 | C1 | -I (Moderate) | -R (Moderate) | Deactivating | Meta |

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

methyl 2-amino-4-chloro-3-fluorobenzoate |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 |

InChI Key |

CPDBWFHUKKWHKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)F)N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactions Involving Methyl 2 Amino 4 Chloro 3 Fluorobenzoate

Exploration of Nucleophilic Acyl Substitution Mechanisms at the Ester Moiety

The ester group in Methyl 2-amino-4-chloro-3-fluorobenzoate is a primary site for nucleophilic acyl substitution. This reaction typically proceeds through a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group (-OCH3) as a leaving group.

The reaction can be catalyzed by either acid or base. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile.

The rate of this substitution is influenced by the electronic effects of the substituents on the aromatic ring. The amino group (-NH2) is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing nature of the chlorine and fluorine atoms can counteract this effect.

Table 1: Hypothetical Relative Rates of Hydrolysis for Substituted Methyl Benzoates

| Compound | Substituents | Predicted Relative Rate of Basic Hydrolysis |

|---|---|---|

| Methyl Benzoate | None | 1.0 |

| Methyl 2-aminobenzoate | 2-NH2 | < 1.0 |

| Methyl 4-chlorobenzoate | 4-Cl | > 1.0 |

This table presents predicted relative rates based on general electronic effects of substituents. Actual experimental data for this compound is not available in the provided search results.

Reaction Pathways of the Aromatic Amino Group

The aromatic amino group in this compound can undergo several characteristic reactions. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack various electrophiles.

One common reaction is diazotization, where the amino group reacts with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles, providing a versatile route to other functionalized benzoic acid derivatives.

The amino group can also participate in cyclization reactions. For instance, in the synthesis of quinazolinones, the amino group can react with a suitable carbonyl compound or its derivative. This typically involves an initial nucleophilic attack by the amino group, followed by an intramolecular cyclization and dehydration.

Halogen Participation in Reaction Mechanisms

The chlorine and fluorine atoms on the aromatic ring significantly influence the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNA) reactions. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. For SNA reactions to occur, the ring must be activated by electron-withdrawing groups.

In this molecule, both chlorine and fluorine are electron-withdrawing through their inductive effects. Fluorine is more electronegative than chlorine and thus exerts a stronger inductive effect. In the context of SNA, fluorine is often a better leaving group than chlorine. This is because the rate-determining step is typically the attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine effectively stabilizes this intermediate. guidechem.com

The position of the halogens relative to the other substituents will direct the regioselectivity of nucleophilic attack. The presence of the electron-donating amino group and the electron-withdrawing ester group will also influence the electron density around the ring and thus the preferred site of substitution.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for a complete mechanistic understanding. For reactions involving this compound, these transient species would likely be studied using a combination of spectroscopic techniques and computational modeling.

In nucleophilic acyl substitution at the ester, the key intermediate is a tetrahedral species. For reactions involving the amino group, such as diazotization, diazonium ions are the critical intermediates. In nucleophilic aromatic substitution, the Meisenheimer complex is the characteristic intermediate.

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the geometries and energies of reactants, transition states, and intermediates. nih.govresearchgate.net This allows for the calculation of activation energies and reaction profiles, providing theoretical insight into the most probable reaction pathways.

Table 2: Computationally Predicted Intermediates and Their Relative Stabilities

| Reaction Type | Intermediate | Predicted Relative Stability |

|---|---|---|

| Basic Ester Hydrolysis | Tetrahedral Intermediate | Moderate |

| Diazotization | Aryl Diazonium Ion | Low (reactive) |

This table is illustrative and based on general principles of reaction intermediates. Specific computational data for this compound was not found.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for a proposed mechanism. For reactions of this compound, several isotopic labeling strategies could be employed.

For instance, to confirm the mechanism of ester hydrolysis, the reaction could be carried out using ¹⁸O-labeled water. By analyzing the mass of the resulting carboxylic acid and alcohol products, one can determine whether the labeled oxygen from the water ends up in the carboxylic acid (confirming acyl-oxygen cleavage) or the alcohol (indicating alkyl-oxygen cleavage).

Similarly, ¹⁵N-labeling of the amino group could be used to follow its transformation in reactions such as diazotization and subsequent substitution or cyclization. researchgate.net The position of the ¹⁵N atom in the products would provide unambiguous evidence for the reaction pathway.

While no specific isotopic labeling studies were found for this compound, the principles of this technique are broadly applicable and would be essential for rigorously confirming the mechanistic proposals outlined in this article.

Derivatization and Chemical Transformations of Methyl 2 Amino 4 Chloro 3 Fluorobenzoate

Reactions Involving the Aromatic Amino Group

The nucleophilicity of the aromatic amino group is a central feature of the reactivity of Methyl 2-amino-4-chloro-3-fluorobenzoate, enabling a variety of transformations.

The amino group of this compound can readily undergo acylation with reagents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.

Typical Amidation Reaction:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acetyl Chloride | Methyl 2-(acetylamino)-4-chloro-3-fluorobenzoate |

| This compound | Benzoyl Chloride | Methyl 2-(benzoylamino)-4-chloro-3-fluorobenzoate |

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles.

Classic reactions of diazonium salts include the Sandmeyer reaction, which allows for the introduction of halides (Cl, Br) or a cyano group using copper(I) salts. For instance, treatment of the diazonium salt of this compound with cuprous chloride would be expected to yield Methyl 2,4-dichloro-3-fluorobenzoate.

Another important transformation is the Balz-Schiemann reaction, which is used to introduce a fluorine atom. This involves the thermal decomposition of the corresponding diazonium tetrafluoroborate salt.

Examples of Diazotization-based Transformations:

| Starting Material | Reaction | Expected Product |

|---|---|---|

| This compound | Sandmeyer (CuCl) | Methyl 2,4-dichloro-3-fluorobenzoate |

| This compound | Sandmeyer (CuBr) | Methyl 2-bromo-4-chloro-3-fluorobenzoate |

| This compound | Balz-Schiemann | Methyl 2,3-difluoro-4-chlorobenzoate |

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The amino and ester groups can participate in cyclization reactions with suitable reagents to form fused ring systems.

For example, reaction with formamide or other one-carbon sources can lead to the formation of quinazolinone derivatives, which are important scaffolds in medicinal chemistry. Condensation with α-haloketones followed by intramolecular cyclization can yield benzodiazepine structures. Similarly, reaction with phosgene or its equivalents can lead to the formation of isatoic anhydride analogs, which are themselves versatile intermediates for other heterocycles.

Transformations of the Methyl Ester Functionality

The methyl ester group of this compound can also be readily transformed, providing another avenue for derivatization.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-chloro-3-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, followed by acidic workup is a common method. This transformation is often a necessary step before subsequent reactions involving the carboxyl group, such as amide bond formation with a different amine.

Transesterification can be achieved by reacting the methyl ester with another alcohol in the presence of an acid or base catalyst, allowing for the synthesis of different esters.

More commonly, the methyl ester can be converted directly to an amide by reaction with an amine. This aminolysis reaction can sometimes be sluggish and may require heating or the use of a catalyst. A more efficient two-step procedure involves hydrolysis of the ester to the carboxylic acid, followed by activation and coupling with an amine using standard peptide coupling reagents.

Reactivity of Halogen Substituents on the Benzene Ring

The presence of both chlorine and fluorine on the aromatic ring of this compound provides distinct opportunities for selective chemical transformations. The differential reactivity of the C-Cl and C-F bonds is central to its synthetic utility, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the methyl ester (-COOCH3) at C-1 is a moderately electron-withdrawing group, which activates the ring for nucleophilic attack. Conversely, the amino group (-NH2) at C-2 is a strong electron-donating group and tends to deactivate the ring towards nucleophilic substitution.

The relative reactivity of the two halogen leaving groups, fluorine and chlorine, in SNAr reactions is noteworthy. Fluorine is typically the better leaving group in this context. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom. The fluorine atom polarizes the carbon-fluorine bond, increasing the electrophilicity of the attached carbon atom and making it more susceptible to attack by a nucleophile. youtube.com

For this specific molecule, two potential SNAr pathways exist: substitution of the fluorine at C-3 or the chlorine at C-4.

Reactivity at C-3 (Fluorine): The fluorine atom is positioned ortho to both the electron-donating amino group and the electron-withdrawing ester group. The deactivating effect of the adjacent amino group may hinder substitution at this position.

Reactivity at C-4 (Chlorine): The chlorine atom is positioned para to the electron-withdrawing ester group, which strongly activates this site for nucleophilic attack by stabilizing the resulting Meisenheimer intermediate. Although chlorine is generally a poorer leaving group than fluorine in SNAr, the electronic activation provided by the para-ester group could make this position reactive under suitable conditions.

Experimental studies on polyhaloanilines have shown that substitution of a halogen ortho to an amino group can be achieved, suggesting that the deactivating effect can be overcome, particularly with potent nucleophiles. nih.gov However, the activation provided by a para-electron-withdrawing group is a dominant factor. libretexts.org Therefore, selective substitution at the C-4 position is generally expected to be more favorable.

| Position of Substitution | Leaving Group | Nucleophile | Expected Major Product | Reaction Conditions |

|---|---|---|---|---|

| C-4 | -Cl | Sodium Methoxide (NaOCH₃) | Methyl 2-amino-3-fluoro-4-methoxybenzoate | Heat in Methanol |

| C-4 | -Cl | Ammonia (NH₃) | Methyl 2,4-diamino-3-fluorobenzoate | High pressure, heat |

| C-4 | -Cl | Sodium Azide (NaN₃) | Methyl 2-amino-4-azido-3-fluorobenzoate | Polar aprotic solvent (e.g., DMF) |

| C-3 | -F | Sodium Thiophenoxide (NaSPh) | Methyl 2-amino-4-chloro-3-(phenylthio)benzoate | Forced conditions, possible minor product |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The reactivity of aryl halides in the key oxidative addition step typically follows the order I > Br > Cl >> F. This trend is based on bond dissociation energies, where the C-Cl bond is significantly weaker and thus more reactive than the C-F bond under standard cross-coupling conditions.

Given this reactivity difference, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are expected to occur selectively at the C-4 chloro position of this compound. The C-3 fluoro position would likely remain intact unless specialized catalysts or harsh reaction conditions designed for C-F bond activation are employed. mdpi.com The development of palladium catalysts with specific ligands has enabled the coupling of less reactive aryl chlorides. nih.govnih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new C-C bond at the C-4 position, yielding a biaryl or alkyl-substituted benzoate.

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene. This would introduce a vinyl group at the C-4 position.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This would result in an alkynyl-substituted benzoate at the C-4 position.

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Expected Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 2-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl 2-amino-3-fluoro-4-((E)-styryl)benzoate |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 2-amino-3-fluoro-4-(phenylethynyl)benzoate |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Methyl 2-amino-3-fluoro-4-(phenylamino)benzoate |

Regioselective Functionalization of the Aromatic Core

Beyond the substitution of its halogen atoms, the aromatic core of this compound has two available C-H bonds at the C-5 and C-6 positions that can be functionalized. The regioselectivity of these reactions is dictated by the combined directing effects of the four existing substituents.

In electrophilic aromatic substitution (EAS), the directing effects of the substituents are as follows:

-NH2 (amino): A powerful activating group and an ortho, para-director. It directs incoming electrophiles to the C-3 (blocked) and C-5 positions.

-F (fluoro): A deactivating group (by induction) but an ortho, para-director (by resonance). It directs to the C-2 (blocked) and C-4 (blocked) positions.

-Cl (chloro): A deactivating group and an ortho, para-director. It directs to the C-3 (blocked) and C-5 positions.

-COOCH3 (methyl ester): A deactivating group and a meta-director. It directs to the C-3 (blocked) and C-5 positions.

The directing influence of the amino, chloro, and ester groups all converge on the C-5 position. The amino group is the most potent activating group on the ring, and its para-directing effect is strong. Therefore, electrophilic substitution reactions such as nitration, bromination, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C-5 position.

Another strategy for C-H functionalization is directed ortho-metalation (DoM). In this approach, a substituent directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho C-H bond, creating a carbanion that can be trapped with an electrophile. The amino group (often after protection as an amide) and the ester group are potential directing groups.

The amino group at C-2 could direct metalation to the C-3 position (blocked by fluorine).

Both the amino group at C-2 and the ester group at C-1 could potentially direct metalation to the C-6 position.

Given the steric hindrance around the ring, functionalization via DoM at the C-6 position is a plausible pathway for introducing a wide range of substituents.

| Reaction Type | Reagents | Predicted Site of Functionalization | Expected Product |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | C-5 | Methyl 2-amino-4-chloro-3-fluoro-5-nitrobenzoate |

| Electrophilic Bromination | Br₂, FeBr₃ | C-5 | Methyl 2-amino-5-bromo-4-chloro-3-fluorobenzoate |

| Directed ortho-Metalation | 1. n-BuLi, -78 °C 2. CO₂ | C-6 | 2-Amino-4-chloro-3-fluoro-6-(methoxycarbonyl)benzoic acid |

Computational Chemistry and Theoretical Studies of Methyl 2 Amino 4 Chloro 3 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. researchgate.net For Methyl 2-amino-4-chloro-3-fluorobenzoate, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms (geometric optimization) and understanding the distribution and energy of its electrons (electronic structure).

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice that incorporates both Hartree-Fock and DFT exchange terms. nih.gov This functional has demonstrated efficacy in predicting the geometries and vibrational frequencies of similar molecules. researchgate.net

The selection of a basis set, which is a set of mathematical functions used to construct the molecular orbitals, is equally critical. For a molecule containing atoms with lone pairs and for an accurate description of anionic species, a basis set with diffuse and polarization functions is recommended. The 6-311++G(d,p) basis set is a suitable choice, as it provides a good description of the electron distribution, particularly for the electronegative fluorine, chlorine, oxygen, and nitrogen atoms present in this compound. nih.gov

Table 1: Representative Basis Sets and Functionals for DFT Calculations

| Component | Selection | Rationale |

|---|---|---|

| Exchange-Correlation Functional | B3LYP | A hybrid functional known for its accuracy in predicting the properties of organic molecules. |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse functions on heavy atoms and hydrogen (++G) and polarization functions on heavy atoms (d) and hydrogen (p), providing a flexible description of the electron density. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be distributed over the carboxylate group and the aromatic ring, which can accept electron density. The HOMO-LUMO energy gap can be calculated from the energies of these orbitals, providing a quantitative measure of the molecule's electronic stability.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are representative values based on similar molecules and would need to be confirmed by specific calculations for this compound.

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the methyl group, highlighting them as potential sites for nucleophilic interaction.

Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. researchgate.netnih.gov

For this compound, a frequency calculation following geometric optimization would yield a set of vibrational modes. Key predicted vibrations would include the N-H stretching of the amino group, the C=O stretching of the carboxylate group, C-Cl and C-F stretching modes, and various aromatic C-C and C-H stretching and bending vibrations. A comparison of the calculated and experimental spectra can confirm the molecular structure.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3350 |

| C=O Stretch | 1720 |

| C-F Stretch | 1250 |

| C-Cl Stretch | 750 |

Note: These are representative values based on similar molecules and would need to be confirmed by specific calculations for this compound.

Non-Linear Optical (NLO) Property Investigations

Molecules with large hyperpolarizabilities are of interest for their non-linear optical (NLO) properties, which have applications in optoelectronics. DFT calculations can be used to predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). nih.gov The presence of electron-donating (amino) and electron-withdrawing (carboxylate, chloro, fluoro) groups on the aromatic ring of this compound suggests that it may exhibit NLO properties.

The magnitude of the first-order hyperpolarizability is influenced by the intramolecular charge transfer between the donor and acceptor groups. A smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability.

Conformational Analysis and Intramolecular Interactions

The presence of rotatable bonds in this compound, such as the C-N bond of the amino group and the C-C bond of the carboxylate group, allows for the existence of different conformers. A conformational analysis can be performed using DFT to identify the most stable conformer and the energy barriers between different conformations.

Crystallographic Analysis of this compound: Data Not Publicly Available

A thorough search of scientific databases and public repositories has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound. This absence of foundational crystallographic information, including atomic coordinates and unit cell parameters, precludes a detailed analysis of its solid-state characteristics.

The requested comprehensive examination of this compound's crystallographic and supramolecular features is contingent upon initial single-crystal X-ray diffraction studies. This experimental data is the necessary starting point for any subsequent analysis, including the determination of intermolecular interactions, hydrogen bonding networks, halogen bonding, and Hirshfeld surface analysis.

Without the primary crystallographic data, it is not possible to provide a scientifically accurate and detailed article on the following topics as outlined in the request:

Crystallographic Analysis and Solid State Characteristics

Polymorphism and Crystal Packing Phenomena

Therefore, until the crystal structure of Methyl 2-amino-4-chloro-3-fluorobenzoate is determined and the corresponding data is published, a detailed article on its crystallographic analysis and solid-state characteristics cannot be generated.

Role in the Synthesis of Complex Organic Molecules and Functional Materials

Precursor in the Synthesis of Advanced Aromatic and Heterocyclic Systems

The strategic placement of reactive sites on the aromatic ring of methyl 2-amino-4-chloro-3-fluorobenzoate makes it a valuable starting material for the synthesis of diverse and complex molecular architectures, particularly in the realm of heterocyclic chemistry. The amino and ester functionalities can readily participate in cyclization reactions, while the halogen substituents offer opportunities for further functionalization through cross-coupling reactions.

A notable application of this compound is its use as a key intermediate in the synthesis of substituted quinazolines. These compounds are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. For instance, certain substituted quinazolines have been developed as potent and selective inhibitors of the KRAS G12C protein, a crucial target in cancer therapy.

The synthesis of these quinazoline-based inhibitors often commences with this compound. A typical synthetic route involves the reaction of 2-amino-4-chloro-3-fluorobenzoic acid with thionyl chloride in methanol to yield the methyl ester, this compound google.com. This intermediate then undergoes a series of transformations, including cyclization and substitution reactions, to construct the final quinazoline scaffold. The presence of the chloro and fluoro groups on the benzene ring of the starting material can influence the electronic properties and bioavailability of the final drug molecule.

Furthermore, this compound has been utilized in the development of Factor XIa inhibitors, which are anticoagulant agents. google.com The synthesis of these inhibitors involves coupling this compound with other molecular fragments to build the complex final structure.

Building Block for Ligands and Catalysts

The structural features of this compound make it an attractive candidate as a building block for the synthesis of specialized ligands and catalysts. The amino group can be readily transformed into various other functionalities, such as amides, imines, or diazonium salts, which can then be used to coordinate with metal centers. The presence of halogen atoms allows for the introduction of phosphine, carboxylate, or other coordinating groups through well-established cross-coupling methodologies like the Suzuki, Heck, or Buchwald-Hartwig reactions.

While specific examples of ligands and catalysts derived directly from this compound are not extensively documented in publicly available literature, the potential for its application in this area is significant. The development of chiral ligands derived from this scaffold could lead to novel asymmetric catalysts for a variety of organic transformations. The electronic effects of the fluorine and chlorine substituents could also be exploited to fine-tune the catalytic activity and selectivity of the resulting metal complexes.

Applications in Materials Science for Novel Compound Development

The polysubstituted nature of this compound also suggests its potential utility in the field of materials science. The ability to undergo various chemical modifications opens up possibilities for its incorporation into polymers, dyes, and other functional materials.

For instance, the amino group could be diazotized and used in azo coupling reactions to synthesize novel azo dyes with specific chromatic properties. The fluorine and chlorine substituents can enhance properties such as thermal stability, and resistance to chemical degradation in the resulting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.